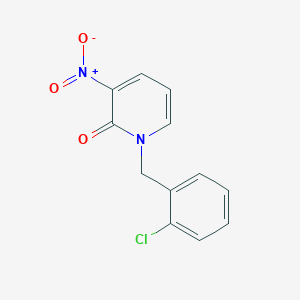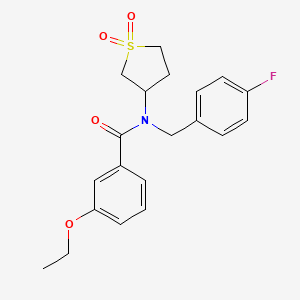
N-(4-hydroxy-3,5-diisopropylphenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of N-aryl-hydroxybenzenesulfonamide, which share structural similarities with N-(4-hydroxy-3,5-diisopropylphenyl)-4-methylbenzenesulfonamide, involves a multi-step process starting from halogenated phenols. This process includes sulfochlorination and amidation steps to produce the desired sulfonamide derivatives. These compounds are characterized using elemental analysis, IR, and 1H NMR techniques (Shen Jun-ju, 2004).
Molecular Structure Analysis
Quantum-chemical calculations have been applied to similar sulfonamide compounds to define their optimized state, predict free energy, and identify molecular orbitals involved in spectrum formation. These studies provide insights into the electronic structure and properties of sulfonamides, aiding in the understanding of their molecular characteristics (Sun Peiming et al., 2022).
Chemical Reactions and Properties
Research on sulfonamide compounds includes investigations into their reactivity and chemical behavior. Studies on N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, for example, have developed these compounds as chemoselective acylation reagents, showcasing the versatility and reactivity of the sulfonamide group in chemical synthesis (S. Ebrahimi et al., 2015).
Physical Properties Analysis
The physical properties of sulfonamide compounds are often characterized through spectroscopic and crystallographic means, revealing insights into their molecular geometry, intermolecular interactions, and stability. Studies on compounds such as 4-amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide provide detailed information on their structure through elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectral analysis (G. Naganagowda & A. Petsom, 2011).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives are extensively studied, with research focusing on their potential as therapeutic agents, enzyme inhibitors, and their reactivity in various chemical reactions. Such studies provide valuable information on the functional capabilities of these compounds, offering insights into their potential applications and mechanisms of action (M. Abbasi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Kinetic and Isotopic Studies
Kinetic and isotopic studies on the decomposition of N-hydroxybenzenesulfonamide derivatives have provided insights into nitrosyl hydride (HNO) source reactions. The decomposition process in alkaline solutions, leading to the production of N2O and sulfinate, is characterized by specific rate constants and thermodynamic parameters, demonstrating the compound's reactivity and potential utility in generating nitric oxide donors or studying nitric oxide-related biological processes (Bonner & Ko, 1992).
Computational and Structural Analysis
A detailed computational study and characterization of newly synthesized sulfonamide molecules have revealed the type and nature of intermolecular interactions within their crystal structures. Through DFT calculations and molecular dynamics simulations, insights into the compound's structural, electronic, and reactive properties have been obtained, highlighting its potential for further applications in chemical and pharmaceutical research (Murthy et al., 2018).
Antimycobacterial Agents
Research into thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents has identified specific sulfonamide derivatives with significant potency against Mycobacterium tuberculosis. This work suggests the potential of these compounds in developing new treatments for tuberculosis, with one derivative exhibiting higher potency than the clinical agent isoniazid (Malwal et al., 2012).
Eigenschaften
IUPAC Name |
N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-12(2)17-10-15(11-18(13(3)4)19(17)21)20-24(22,23)16-8-6-14(5)7-9-16/h6-13,20-21H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWMBZCIEGUOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)C(C)C)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Hydroxy-3,5-bis(propan-2-YL)phenyl]-4-methylbenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)
![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)
![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)
![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)
![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)
![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5509823.png)

![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)
![dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B5509842.png)